Benzyl-PEG2-ethanol
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Overview
Description
Benzyl-PEG2-ethanol is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial in forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C13H20O3, and it has a molecular weight of 224.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG2-ethanol typically involves the reaction of benzyl alcohol with a polyethylene glycol derivative. One common method includes the use of benzyl bromide and polyethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG2-ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl-PEG2-ethanol is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In studies involving protein degradation and cellular processes.
Medicine: In the development of targeted therapies for diseases such as cancer.
Industry: In the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Benzyl-PEG2-ethanol functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG2-alcohol: Similar in structure but with a primary alcohol group instead of an ethanol group.
Benzyl-PEG3-ethanol: Contains an additional ethylene glycol unit, making it slightly longer.
Uniqueness
Benzyl-PEG2-ethanol is unique due to its specific length and functional groups, which make it particularly suitable for use in PROTACs. Its PEG-based structure provides flexibility and solubility, enhancing its effectiveness as a linker in various applications .
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-phenylmethoxyethoxy)butan-1-ol |
InChI |
InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
XHCCLLDOFRBCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCO |
Origin of Product |
United States |
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